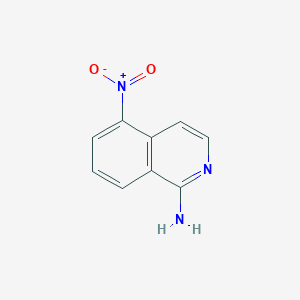

5-Nitroisoquinolin-1-amine

Description

Historical Context and Evolution of Nitroisoquinoline Chemistry in Organic Synthesis

The journey into isoquinoline (B145761) chemistry began in 1885 with its first isolation from coal tar. thieme-connect.demdpi.com This discovery paved the way for the development of fundamental synthetic methods that are still in use today, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. harvard.edu These classical methods primarily focus on constructing the isoquinoline core through electrophilic aromatic substitution, often limiting their application to electron-rich systems. harvard.edu

The introduction of substituents onto the isoquinoline ring system opened up new avenues for chemical exploration. The nitration of isoquinoline, for instance, was found to occur preferentially at the 5- and 8-positions. shahucollegelatur.org.in This selective nitration is a key step in the evolution of nitroisoquinoline chemistry, providing a foundational method for introducing the versatile nitro group. This group can be subsequently transformed into a variety of other functionalities, significantly expanding the synthetic utility of the isoquinoline scaffold.

Over time, the focus of isoquinoline chemistry has shifted from the synthesis of the parent molecule to the development of methods for creating highly functionalized derivatives. nih.gov This has been driven by the need for structurally diverse molecules for applications in drug discovery and materials science. nih.gov The chemistry of nitro-substituted isoquinolines, in particular, has gained traction as the nitro group serves as a powerful directing group and a precursor to other important functional groups, most notably the amino group. The reduction of a nitroisoquinoline to an aminoisoquinoline is a critical transformation that unlocks a wealth of further chemical modifications.

Overview of Key Synthetic Transformations in Nitrogen-Containing Heterocyclic Systems

The synthesis and functionalization of nitrogen-containing heterocycles like isoquinoline have been revolutionized by modern synthetic methods. While classical syntheses remain important, contemporary research heavily relies on transition-metal-catalyzed reactions and novel multicomponent strategies to build molecular complexity efficiently.

A key transformation in this field is the direct introduction of functional groups onto the heterocyclic core. For instance, the direct amination of electron-deficient systems like nitroisoquinolines represents a powerful tool. The oxidative nucleophilic substitution of hydrogen (SNH) allows for the C-H functionalization of 5-nitroisoquinoline (B18046) to introduce amide and urea (B33335) functionalities. mdpi.com This method is significant as it avoids the need for pre-functionalized starting materials, aligning with the principles of atom and step economy.

The synthesis of aminoisoquinolines is of particular interest due to their prevalence in biologically active molecules. nih.gov Modern approaches to 1-aminoisoquinolines include gold(III)-mediated domino reactions of 2-alkynylbenzamides and silver-catalyzed cyclizations of o-alkynylbenzaldoximes with isocyanates. nih.govresearchgate.net Furthermore, a patent describes a two-step process for synthesizing 1-aminoisoquinoline (B73089) from isoquinoline by first forming 1-nitroisoquinoline (B170357) via nucleophilic substitution, followed by catalytic hydrogenation to reduce the nitro group. google.com This highlights the strategic importance of nitroisoquinolines as key intermediates.

The versatility of the nitro group is further demonstrated in its ability to be reduced to an amine, a highly valuable functional group in organic synthesis. This transformation can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) over a palladium on carbon catalyst. The resulting amino group can then serve as a handle for a wide array of subsequent reactions, including acylation, alkylation, and participation in cross-coupling reactions, enabling the synthesis of a diverse library of isoquinoline derivatives. The synthesis of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, for example, has been shown to start from nitrated isoquinolines, which are then further functionalized. acs.org

Rationale for Focused Investigation on the Synthetic Utility of 5-Nitroisoquinolin-1-amine

The focused investigation into the synthetic utility of this compound is driven by its potential as a versatile building block in the synthesis of complex, high-value molecules for medicinal chemistry and materials science. The isoquinoline scaffold itself is considered a "privileged structure" in drug discovery, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties. mdpi.comharvard.edunih.gov

The specific substitution pattern of this compound offers a unique combination of functionalities that makes it a particularly interesting target for synthetic chemists. The amino group at the 1-position is a common feature in many biologically active isoquinolines and provides a key site for further modification to modulate the pharmacological properties of the molecule. nih.gov The synthesis of pharmacologically active 1-amino-isoquinolines has demonstrated their potential as antioxidant and antidepressant agents. nih.gov

Simultaneously, the nitro group at the 5-position provides a strategic advantage for synthetic diversification. As an electron-withdrawing group, it influences the reactivity of the aromatic system. More importantly, the nitro group is a versatile functional handle that can be readily transformed into other groups. For example, its reduction to a second amino group would yield a diaminoisoquinoline, a scaffold with significant potential for constructing novel ligands, polymers, and complex drug molecules. The presence of two different amino groups (at positions 1 and 5 after reduction) would allow for selective functionalization, further increasing the synthetic possibilities.

The compound 5-Nitroisoquinolin-8-amine, a structural isomer of the target compound, is noted as a compound of interest in medicinal chemistry and organic synthesis. This suggests that the broader class of nitro-amino-isoquinolines is recognized for its potential. By focusing on the 1-amino-5-nitro isomer, researchers can explore a different region of chemical space, potentially leading to the discovery of novel compounds with unique properties and biological activities. The ability to synthesize and manipulate this molecule opens the door to creating libraries of novel isoquinoline derivatives for screening in various biological assays and for the development of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-nitroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYUOKQAZJCHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311750 | |

| Record name | 5-Nitro-1-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98410-86-7 | |

| Record name | 5-Nitro-1-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98410-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroisoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitroisoquinolin 1 Amine and Its Functionalized Analogues

Direct Amination Approaches at the C1 Position of Nitroisoquinoline Precursors

Direct amination strategies involve the formation of the C1-N bond on a 5-nitroisoquinoline (B18046) ring that already possesses a suitable leaving group at the C1 position. These methods are among the most common and efficient for accessing the target compound and its analogues.

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 5-nitroisoquinolin-1-amine. This reaction typically involves the displacement of a halide, most commonly chloride, from the C1 position by a nitrogen nucleophile. The presence of the electron-withdrawing nitro group at the C5 position, coupled with the inherent electron deficiency of the pyridine (B92270) ring, activates the C1 position for nucleophilic attack. youtube.comyoutube.com

A direct synthesis of the parent this compound involves the reaction of 1-chloro-5-nitroisoquinoline (B1581046) with ammonia (B1221849). In a typical procedure, 1-chloro-5-nitroisoquinoline is heated in a solution of ammonia in ethanol under reflux, leading to the formation of the desired product in good yield. The reaction proceeds via an addition-elimination mechanism, where the ammonia molecule attacks the C1 carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion.

This methodology is highly versatile and has been extended to a wide range of primary and secondary amines, including various substituted anilines and heteroaromatic amines, to produce a library of functionalized N-substituted analogues. The reaction conditions generally involve heating the 1-chloro-5-nitroisoquinoline substrate with the desired amine, sometimes in a solvent like 2-propanol in a sealed reactor. google.com

| Nitrogen Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Ammonia (7N in EtOH) | This compound | 77% | |

| 3,4-Dimethylaniline | N-(3,4-Dimethylphenyl)-5-nitroisoquinolin-1-amine | 50% | |

| 4-(Trifluoromethyl)aniline | 5-Nitro-N-(4-(trifluoromethyl)phenyl)isoquinolin-1-amine | 49% | |

| 3-Phenoxyaniline | 5-Nitro-N-(3-phenoxyphenyl)isoquinolin-1-amine | 28% | |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-nitroisoquinolin-1-amine | 35% | |

| 4,6-Dimethylpyrimidin-2-amine | N-(4,6-Dimethylpyrimidin-2-yl)-5-nitroisoquinolin-1-amine | 48% |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and modern alternative to traditional SNAr methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction class has revolutionized the synthesis of aryl amines due to its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to SNAr. wikipedia.orgyoutube.com

The reaction mechanism involves a catalytic cycle with a palladium(0) species. libretexts.org The cycle includes the oxidative addition of the aryl halide (e.g., 1-chloro-5-nitroisoquinoline) to the Pd(0) center, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The efficiency and scope of the reaction are heavily dependent on the choice of phosphine ligand, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos being particularly effective. youtube.com

While specific literature examples detailing the Buchwald-Hartwig amination of 1-chloro-5-nitroisoquinoline were not identified in the searched literature, this methodology is widely applied to a vast range of (hetero)aryl halides. beilstein-journals.org A plausible synthetic route would involve reacting 1-chloro-5-nitroisoquinoline with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand, and a base (e.g., NaOt-Bu or Cs2CO3) in an inert solvent like toluene or dioxane. This approach would be particularly valuable for coupling sterically hindered amines or those with poor nucleophilicity, which might be unreactive under SNAr conditions.

Synthesis of this compound via Reductive Pathways

Reductive strategies offer an alternative approach to constructing the C1-amino group. These methods can involve the direct formation of the amine from a carbonyl precursor or the reduction of a different nitrogen-containing functional group already situated at the C1 position.

Reductive amination is a powerful method for amine synthesis that proceeds by the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the potential for over-alkylation often seen in direct alkylation of amines. acsgcipr.org

In the context of this compound synthesis, a hypothetical reductive amination pathway would commence with 5-nitroisoquinolin-1(2H)-one. This lactam precursor could react with an ammonia source (such as ammonia itself or ammonium (B1175870) acetate) to form an intermediate imine or enamine at the C1 position. Subsequent reduction of this intermediate with a suitable reducing agent would yield the target this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl. masterorganicchemistry.com While this is a chemically sound and plausible route, specific applications of this method for the synthesis of this compound are not prominently featured in surveyed literature.

Another synthetic avenue involves the introduction of a nitrogen-containing functional group at the C1 position that can be subsequently reduced to a primary amine. This two-step approach broadens the range of possible synthetic disconnections. Potential precursor functional groups include nitro, azide (B81097), or cyano groups.

For instance, a synthetic route could be envisioned starting from 1-cyano-5-nitroisoquinoline. The reduction of the nitrile (cyano) group to a primary amine is a well-established transformation in organic synthesis. organic-chemistry.org A variety of reducing agents can accomplish this, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 with Raney Nickel or Palladium on carbon), or borane complexes.

Similarly, the reduction of a nitro group at the C1 position (i.e., from a hypothetical 1,5-dinitroisoquinoline) would also yield the desired amine. Numerous methods exist for the chemoselective reduction of aromatic nitro groups, utilizing reagents like zinc or iron in acidic media, stannous chloride, or catalytic transfer hydrogenation. organic-chemistry.orgbeilstein-journals.org The key challenge in this approach lies in the initial synthesis of the C1-functionalized precursor, which must be achieved selectively without affecting the C5-nitro group.

Multi-Component and Cascade Reaction Strategies Leading to the this compound Core

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity.

Several classic and modern MCRs are known for the synthesis of the isoquinoline (B145761) core, such as the Pomeranz–Fritsch and Bischler–Napieralski reactions and their variations. However, applying these methods to the direct synthesis of a specifically substituted target like this compound is challenging. The starting materials would need to be carefully chosen to contain the necessary precursors for the 1-amino and 5-nitro functionalities, and the reaction conditions would have to be compatible with these sensitive groups.

For example, a hypothetical MCR could involve the condensation of a suitably substituted benzaldehyde (containing a nitro group) with an aminoacetal derivative, followed by acid-catalyzed cyclization. Introducing the C1-amino group directly within such a sequence is synthetically complex. An alternative could be a cascade reaction involving an initial coupling followed by an intramolecular cyclization onto a nitrile or a similar group that could be converted to the amine. While the development of a specific multi-component or cascade reaction for this compound would be a significant synthetic achievement, such a dedicated strategy is not yet established in the available chemical literature. The synthesis of other complex heterocyclic systems, such as pyrimidinones, has been achieved through multi-step one-pot procedures involving the reaction of precursors like dicyanovinylcarbamates with primary amines, showcasing the potential of such strategies. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The growing emphasis on environmental stewardship within the chemical industry has propelled the integration of green chemistry principles into the synthesis of complex molecules, including heterocyclic compounds like this compound. While specific literature detailing established green synthetic routes exclusively for this compound is not abundant, the principles of sustainable synthesis can be applied to its manufacturing processes by drawing parallels from the synthesis of related isoquinoline derivatives. nih.govresearchgate.net The focus lies on improving efficiency and minimizing environmental impact by addressing factors such as atom economy, the use of benign solvents, energy efficiency, and the implementation of recyclable catalysts. nih.gov

Modern synthetic strategies for isoquinoline frameworks are increasingly moving away from traditional multi-step methods that often involve harsh conditions, toxic reagents, and hazardous solvents, which are characterized by poor atom economy and significant waste generation. nih.govresearchgate.net Instead, contemporary research emphasizes the development of environmentally acceptable methods. These include photocatalysis, microwave-assisted synthesis, metal-free reaction pathways, and the use of recyclable catalytic systems to enhance the sustainability of these processes. nih.gov

A key concept aligning with green chemistry is the Pot-, Atom-, and Step-Economic (PASE) principle, which prioritizes synthetic routes that are shorter, more efficient, and generate less waste. mdpi.comnih.gov Direct C-H functionalization, such as oxidative nucleophilic substitution of hydrogen (SNH), exemplifies a PASE-compliant approach as it circumvents the need for pre-functionalized substrates, thereby reducing the number of synthetic steps. nih.gov For instance, the direct amidation of 5-nitroisoquinoline at various positions demonstrates a move towards more step-economic syntheses. mdpi.comnih.gov Although this specific reaction yields different isomers and derivatives, the underlying methodology represents a greener alternative to classical multi-step approaches.

The application of green chemistry to the synthesis of this compound can be envisioned through several key areas:

Use of Benign Solvents: Replacing hazardous and toxic organic solvents with greener alternatives such as water, polyethylene glycol (PEG), or ionic liquids can significantly reduce the environmental footprint of the synthesis. nih.gov For example, protocols utilizing ultrasonic irradiation in water have been successfully developed for synthesizing related pyrido-[2,1-a]-isoquinoline derivatives. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques like microwave irradiation or ultrasound can shorten reaction times and improve yields compared to conventional heating methods. nih.gov Microwave-assisted synthesis has been effectively used for preparing isoquinolines and isoquinolinones, often in conjunction with greener solvents like PEG-400. nih.gov

Recyclable Catalysts: The development and use of heterogeneous or recyclable homogeneous catalysts can minimize waste and reduce costs. nih.gov Nanocatalysts, such as the Cu2O-decorated marigold-like hollow alumina microspheres used for synthesizing isoquinolones, offer high yields and can be recovered and reused for multiple cycles without significant loss of activity. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. One-pot, multi-component reactions (MCRs) are particularly effective in this regard, as they combine several steps into a single operation, reducing waste and improving efficiency. nih.gov

Chemoselective Reductions: The synthesis of the target amine from a nitro precursor is a critical step. Traditional reduction methods often use harsh reagents. A greener approach involves the chemoselective reduction of nitroarenes using zinc metal in water with ammonium chloride, a method that is low-cost, simple, and avoids organic solvents. rsc.org

By integrating these principles, a hypothetical sustainable synthesis of this compound could be designed, moving away from less environmentally friendly traditional methods.

Interactive Data Table: Comparison of Synthetic Approaches

The table below provides a comparative overview of a potential traditional synthesis route versus a hypothetical greener alternative for producing aminoisoquinoline structures, based on principles applied to related compounds.

| Feature | Traditional Approach | Greener Alternative | Green Chemistry Principle Addressed |

| Solvent | Chlorinated solvents (e.g., CHCl3), DMF | Water, PEG-400, or solvent-free conditions | Use of safer solvents, waste prevention |

| Energy Source | Conventional reflux (prolonged heating) | Microwave irradiation, Ultrasound | Energy efficiency, reduced reaction time |

| Catalyst | Stoichiometric strong acids (e.g., POCl3, P2O5) | Recyclable catalysts (e.g., magnetic nanocatalysts) | Catalysis, waste prevention |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot, multi-component reactions, direct C-H functionalization | Atom economy, step economy (PASE) |

| Reagents | Use of toxic reagents and heavy metals | Use of benign reagents (e.g., zinc in water for reduction) | Use of safer chemicals |

| Work-up | Solvent-intensive extraction and chromatography | Simple filtration, catalyst recovery by magnetism | Waste prevention, process simplification |

Reactivity and Mechanistic Investigations of 5 Nitroisoquinolin 1 Amine

Chemical Transformations Involving the C1-Amino Group of 5-Nitroisoquinolin-1-amine

The amino group at the C1 position is a key site for derivatization, enabling the introduction of various functionalities through acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions of the Amino Moiety for Derivatization

The primary amine at the C1 position of this compound readily undergoes acylation and alkylation. These reactions are fundamental for creating a diverse library of derivatives.

Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a common strategy in medicinal chemistry to modify the properties of a lead compound. The reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com Often, a base is required to neutralize the acid byproduct. youtube.com

Alkylation introduces alkyl groups onto the amino moiety. However, the direct alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com This is because the initially formed primary amine is often more nucleophilic than the starting ammonia (B1221849) or amine. youtube.com More controlled methods, such as reductive amination or the Gabriel synthesis, are often preferred for synthesizing specific amine derivatives. youtube.com

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | Significance |

| Acylation | Acetyl chloride | N-(5-nitroisoquinolin-1-yl)acetamide | Modification of physicochemical properties |

| Alkylation | Benzyl bromide | N-benzyl-5-nitroisoquinolin-1-amine | Introduction of bulky or functional side chains |

Diazotization and Subsequent Transformations at the C1 Position

The C1-amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.orglibretexts.orguomustansiriyah.edu.iq The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgyoutube.com

These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens (F, Cl, Br, I), cyano (-CN), hydroxyl (-OH), and hydrogen. organic-chemistry.org This versatility makes diazotization a powerful tool for the functionalization of the C1 position of the isoquinoline (B145761) ring. For instance, treatment of the diazonium salt with cuprous chloride (CuCl) or cuprous bromide (CuBr) yields the corresponding 1-chloro- or 1-bromo-5-nitroisoquinoline.

Table 2: Diazotization and Subsequent Reactions

| Reagent for Diazotization | Subsequent Reagent | Product | Reaction Name |

| NaNO₂, HCl (aq) | CuCl | 1-Chloro-5-nitroisoquinoline (B1581046) | Sandmeyer Reaction |

| NaNO₂, H₂SO₄ (aq) | CuBr | 1-Bromo-5-nitroisoquinoline | Sandmeyer Reaction |

| NaNO₂, HBF₄ | Heat | 1-Fluoro-5-nitroisoquinoline | Schiemann Reaction |

| NaNO₂, HCl (aq) | KI | 1-Iodo-5-nitroisoquinoline | - |

| NaNO₂, HCl (aq) | H₂O, Heat | 5-Nitroisoquinolin-1(2H)-one | - |

Reactivity of the C5-Nitro Group in this compound

The nitro group at the C5 position is an electron-withdrawing group that significantly influences the reactivity of the isoquinoline ring. It can also be selectively transformed into other functional groups.

Selective Reduction of the Nitro Group to an Amino Group (e.g., 5-Aminoisoquinolin-1-amine)

The selective reduction of the C5-nitro group to an amino group is a crucial transformation, yielding isoquinoline-1,5-diamine. This reaction is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303). google.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid can also be employed. youtube.com The choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the nitro group without affecting other functional groups in the molecule. rsc.orgorganic-chemistry.org

The resulting 5-aminoisoquinolin-1-amine is a valuable intermediate for the synthesis of various fused heterocyclic systems and other complex molecules.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol, Room Temperature | 5-Aminoisoquinolin-1-amine |

| Fe, Acetic Acid | Ethanol, Reflux | 5-Aminoisoquinolin-1-amine |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | 5-Aminoisoquinolin-1-amine |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | 5-Aminoisoquinolin-1-amine jsynthchem.com |

Oxidative Transformations Involving the Nitro Group

While reduction of the nitro group is more common, oxidative transformations are also possible, though less frequently described for this specific compound. In a broader context, nitroarenes can participate in redox processes where the nitro group acts as an internal oxidant. For instance, in some nucleophilic substitution reactions, the nitro group can be reduced to a nitroso or other reduced nitrogen species. mdpi.com

Nucleophilic Substitution of Hydrogen (SNH) Reactions on the Isoquinoline Ring System

The electron-deficient nature of the 5-nitroisoquinoline (B18046) ring system, caused by the nitro group, makes it susceptible to Nucleophilic Substitution of Hydrogen (SNH) reactions. This type of reaction allows for the direct C-H functionalization of the aromatic ring without the need for a pre-installed leaving group. mdpi.comnih.gov

In the case of 5-nitroisoquinoline, nucleophilic attack is directed to the positions ortho and para to the nitro group, namely the C6 and C8 positions. The reaction with N-anions of amides can lead to a mixture of products. For example, the reaction with the p-methylbenzamide N-anion can yield both 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide. mdpi.com The formation of the nitroso derivative at the 6-position occurs through aromatization involving the elimination of a water molecule from the intermediate σH adduct. mdpi.com

Similarly, reactions with ureas can also proceed via an SNH mechanism. Depending on the reaction conditions (anhydrous vs. aqueous), different products can be obtained. For instance, the reaction of 5-nitroisoquinoline with 1,1-dialkylurea anions in the presence of water and an oxidant like potassium ferricyanide (B76249) leads to the formation of 1,1-Dialkyl-3-(5-nitroisoquinolin-8-yl)ureas. mdpi.com

Table 4: SNH Reactions on 5-Nitroisoquinoline

| Nucleophile | Position of Substitution | Product Type |

| Amide Anions | C8 and C6 | Nitro- and Nitroso-amides mdpi.com |

| 1,1-Dialkylurea Anions | C8 | N-(5-nitroisoquinolin-8-yl)ureas mdpi.com |

| Urea (B33335)/Monosubstituted Ureas (anhydrous) | C6 | 5-Nitrosoisoquinoline-6-amine mdpi.comnih.gov |

Regioselectivity Profiles in Oxidative Amidation and Alkylamination (e.g., at C6 and C8 positions)

The regioselectivity of SNH reactions on 5-nitroisoquinoline is highly dependent on the nature of the incoming nucleophile. The electron-withdrawing nitro group at the C5 position activates the molecule for nucleophilic attack, primarily at the C6 (ortho) and C8 (para) positions. mdpi.com

In oxidative amidation reactions using N-anions of aromatic amides, a notable duality in regioselectivity is observed. The reaction of 5-nitroisoquinoline with amide anions typically yields a mixture of products, with substitution occurring at both the C6 and C8 positions. mdpi.com For instance, the reaction with the p-methylbenzamide N-anion results in both 8-aroylamino-5-nitroisoquinoline and 6-aroylamino-5-nitrosoisoquinoline. mdpi.comresearchgate.net However, if the amide nucleophile contains a nitro group itself (e.g., p-, m-, and o-nitrobenzamides), the reaction proceeds with high selectivity to form only the C8-substituted 5-nitroisoquinoline derivatives. mdpi.com

Similarly, SNH alkylamination reactions demonstrate that the nitro group's position dictates the regiochemical outcome. researchgate.net Direct oxidative SNH alkylamination of 5-nitroisoquinoline leads to the formation of 8-alkylaminoisoquinoline derivatives. researchgate.net

The reaction with ureas also shows distinct regioselectivity. Under anhydrous conditions, SNH reactions with ureas and monosubstituted ureas occur exclusively at the C6 position. mdpi.comnih.gov In contrast, reactions with 1,1-dialkylureas can be directed to either the C6 or C8 position depending on the reaction conditions. mdpi.com

| Nucleophile | Reaction Conditions | Major Substitution Position(s) | Product Type(s) |

|---|---|---|---|

| Aromatic Amide Anions (e.g., p-methylbenzamide) | Anhydrous DMSO | C8 and C6 | 5-Nitro (C8) and 5-Nitroso (C6) |

| Nitrobenzamide Anions | Anhydrous DMSO | C8 | 5-Nitro (C8) |

| Urea / Monosubstituted Ureas | Anhydrous DMSO | C6 | 5-Nitroso (C6) |

| 1,1-Dialkylurea Anions | Anhydrous DMSO | C6 | 5-Nitroso (C6) |

| 1,1-Dialkylurea Anions | Aqueous DMSO | C8 | 5-Nitro (C8) |

| Alkylamines | Aqueous Medium | C8 | 5-Nitro (C8) |

Influence of Solvent Systems and Reaction Conditions on Regiochemical Outcomes (e.g., anhydrous vs. aqueous environments)

Solvent systems and reaction conditions exert profound control over the regioselectivity of SNH reactions with 5-nitroisoquinoline, primarily by influencing the fate of the intermediate species. mdpi.com A key factor is the presence or absence of small amounts of water. researchgate.net

In anhydrous dimethyl sulfoxide (B87167) (DMSO), the reaction of 5-nitroisoquinoline with aromatic amide anions typically produces a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. mdpi.comresearchgate.net The formation of the C6-nitroso product is a unique feature of the anhydrous conditions. mdpi.com

When the same reaction is conducted in the presence of water (aqueous DMSO), the outcome changes dramatically. The formation of the 6-aroylamino-5-nitrosoisoquinoline is suppressed, and the reaction yields exclusively the 8-aroylamino-5-nitroisoquinoline product. mdpi.com This demonstrates that an aqueous environment favors the oxidative substitution pathway leading to the C8-nitro derivative. mdpi.com

This solvent-dependent regioselectivity is also evident in reactions with 1,1-dialkylurea anions. Under anhydrous conditions (Method A), the reaction proceeds via a mechanism that results in substitution at the C6 position to form N-(5-nitrosoisoquinolin-6-yl) dialkylureas. mdpi.com However, in the presence of water (Method B), the reaction follows an oxidative nucleophilic substitution pathway exclusively at the C8 position, yielding N-(5-nitroisoquinolin-8-yl) dialkylcarbamoylamination products. mdpi.com

Proposed Mechanistic Pathways for SNH Reactions (e.g., σ-Adduct Formation, Electron Transfer Processes)

The diverse regiochemical outcomes in SNH reactions of 5-nitroisoquinoline are rationalized by mechanistic pathways involving the formation of sigma (σ) adducts, also known as Meisenheimer complexes. mdpi.comdur.ac.uk The nucleophile adds to the electron-deficient isoquinoline ring at the positions ortho (C6) or para (C8) to the C5-nitro group. The subsequent aromatization of these σ-adducts determines the final product structure. mdpi.com

Two distinct aromatization pathways are proposed: mdpi.com

Oxidative Aromatization (leading to C8-nitro products): The nucleophile attacks the C8 position to form a para σH adduct. This intermediate then undergoes oxidative aromatization, losing a hydride equivalent to an oxidizing agent to restore the aromatic system. This pathway results in the formation of 8-substituted-5-nitroisoquinolines. In some cases, the 5-nitroisoquinoline substrate itself can act as the oxidant. A plausible mechanism for this dehydroaromatization is a sequential transfer of an electron, a proton, and another electron (EPE mechanism). mdpi.com

Dehydration Aromatization (leading to C6-nitroso products): The nucleophile attacks the C6 position, forming an ortho σH adduct. This intermediate can then aromatize through a process involving proton transfer and the elimination of a water molecule from the nitro group. This intramolecular redox pathway leads to the formation of 6-substituted-5-nitrosoisoquinolines and is favored under anhydrous conditions. mdpi.com

The competition between these two pathways is directly influenced by the reaction environment. In the presence of water, the oxidative pathway (Route A) is dominant, leading exclusively to C8-nitro products. mdpi.com In anhydrous media, the dehydration pathway (Route B) becomes competitive, resulting in the formation of C6-nitroso compounds alongside the C8-nitro products. mdpi.com

Electrophilic Aromatic Substitution on this compound

Detailed experimental studies on the electrophilic aromatic substitution (EAS) reactions specifically for this compound are not extensively documented in the surveyed literature. However, the expected reactivity can be inferred from the general principles of EAS on substituted aromatic and heteroaromatic systems. masterorganicchemistry.combyjus.comyoutube.com

The this compound molecule contains a benzene (B151609) ring fused to a pyridine (B92270) ring, with both rings being substituted. The reactivity towards electrophiles would be complex due to the presence of three key functional groups: the isoquinoline nitrogen, the C1-amino group (-NH₂), and the C5-nitro group (-NO₂).

Directing Effects: The -NH₂ group is a powerful activating group and is ortho-, para-directing. byjus.com The -NO₂ group is a strong deactivating group and is meta-directing. masterorganicchemistry.com The isoquinoline ring nitrogen also deactivates the ring system towards electrophilic attack, particularly the pyridine ring.

To achieve selective electrophilic substitution, it would likely be necessary to protect the amino group, for instance, by converting it to an amide (e.g., acetanilide). byjus.comlibretexts.org The less activating and more sterically hindered amide group could allow for more controlled substitution, after which the protecting group could be removed via hydrolysis. libretexts.org However, specific methodologies for such transformations on this compound have not been reported in the reviewed sources.

Derivatization Strategies and Construction of Novel Molecular Architectures Based on 5 Nitroisoquinolin 1 Amine

Synthesis of Substituted 5-Nitroisoquinolin-1-amine Derivatives with Diverse Functionalities

A primary method for the derivatization of the 5-nitroisoquinoline (B18046) system is through Oxidative Nucleophilic Substitution of Hydrogen (SNH) reactions. semanticscholar.orgmdpi.com This approach allows for the direct C-H functionalization of the electron-deficient isoquinoline (B145761) ring without the need for pre-installed leaving groups or expensive metal catalysts. mdpi.com

Research has shown that the reaction of 5-nitroisoquinoline with N-anions of aromatic amides and ureas exhibits distinct regioselectivity depending on the reaction conditions, particularly the presence or absence of water. semanticscholar.org

In anhydrous Dimethyl sulfoxide (B87167) (DMSO) , reactions with amide anions typically yield a mixture of 8-aroylamino-5-nitroisoquinolines and 6-aroylamino-5-nitrosoisoquinolines. semanticscholar.org The formation of the nitroso derivatives occurs through nucleophilic attack at the ortho-position to the nitro group, followed by aromatization through proton transfer and elimination of a water molecule. semanticscholar.org

In the presence of water , the reaction proceeds exclusively to form 8-substituted-5-nitroisoquinoline derivatives. semanticscholar.org This pathway involves nucleophilic attack at the para-position relative to the nitro group, with subsequent oxidative aromatization of the intermediate σH adduct. semanticscholar.org

This tunable reactivity allows for the selective synthesis of derivatives with either a nitro or a nitroso group, thereby creating a platform for producing compounds with diverse functionalities from a single precursor.

Annulation Reactions and Fused Ring System Formation Initiated from this compound

The amino group on the isoquinoline ring serves as a critical handle for annulation reactions, which are processes that construct a new ring onto an existing one. While specific examples initiating directly from this compound are not extensively documented, analogous transformations on related amino-heterocycles demonstrate the viability of this strategy.

For instance, the acid-catalyzed cyclization of amino-substituted heterocycles with carbonyl compounds is a known method for creating fused ring systems. researchgate.net A relevant example is the synthesis of 1,3-dioxo-pyrrolo[3,4-c]isoquinolines from the cyclization of 4-aryl-substituted 3-aminomaleimides. researchgate.net This type of reaction highlights how an exocyclic amino group can act as the initiating nucleophile to attack a tethered or external electrophile, leading to the formation of a new, fused heterocyclic ring. Such strategies could foreseeably be applied to this compound to construct novel polycyclic frameworks.

Design and Synthesis of Chemically Diverse Scaffolds Using this compound as a Core Building Block

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. nih.gov The this compound framework is an ideal candidate for such a scaffold due to its rigid structure and multiple sites for functionalization.

The direct SNH amidation of 5-nitroisoquinoline is a powerful method for preparing a variety of amide and urea (B33335) derivatives. semanticscholar.orgmdpi.com The reaction mechanism involves the nucleophilic addition of an amide or urea anion to the electron-deficient C8 (para) or C6 (ortho) positions of the 5-nitroisoquinoline ring, forming a σH adduct intermediate. semanticscholar.org

Amide Synthesis : The reaction of 5-nitroisoquinoline with anions of aromatic amides, such as 4-methylbenzamide (B193301) or benzamide, can produce mixtures of N-(5-nitroisoquinolin-8-yl)amides and N-(5-nitrosoisoquinolin-6-yl)amides, with the product ratio being dependent on reaction conditions. semanticscholar.org For example, using 4-methylbenzamide under anhydrous conditions (Method A) gives a low yield of the nitro derivative, while the presence of water (Method B) significantly increases the yield of the nitro derivative exclusively. mdpi.com

Urea Synthesis : Similarly, reactions with 1,1-dialkylurea anions also show a strong dependence on reaction conditions. Under anhydrous conditions, the reaction favors substitution at the C6 position, yielding 3-(5-nitrosoisoquinolin-6-yl)ureas. semanticscholar.org Conversely, in the presence of water, the reaction proceeds via oxidative nucleophilic substitution at the C8 position to exclusively form 1,1-dialkyl-3-(5-nitroisoquinolin-8-yl)ureas. semanticscholar.org

The following table summarizes the synthesis of several amide and urea derivatives based on the 5-nitroisoquinoline scaffold.

| Compound Name | Yield (Method A, Anhydrous) | Yield (Method B, Aqueous) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 19% | 53% | 205–206 | mdpi.com |

| N-(5-Nitrosoisoquinolin-6-yl)benzamide | 23% | - | 173–174 | mdpi.com |

| 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | 38% | 34% | 242–243 | mdpi.com |

| 1,1-Dimethyl-3-(5-nitrosoisoquinolin-6-yl)urea | 41% | - | Not Reported | semanticscholar.org |

| 1,1-Dimethyl-3-(5-nitroisoquinolin-8-yl)urea | - | 36% | 218–219 | semanticscholar.org |

| N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | - | 39% | 230–231 | semanticscholar.orgmdpi.com |

The functional groups installed on the this compound scaffold can serve as starting points for the construction of more elaborate polycyclic systems. Cycloaddition reactions are particularly effective for this purpose.

One demonstrated strategy is the [3+2] cycloaddition reaction. For example, a stepwise synthesis involving the reaction of 2-bromobenzaldehydes with an amino acid generates an azomethine ylide, which can undergo cycloaddition. nih.gov A subsequent N-allylation and intramolecular Heck reaction can then form a pyrrolo[2,1-a]isoquinoline (B1256269) system, a complex polycyclic architecture. nih.gov

Advanced Characterization Methodologies in 5 Nitroisoquinolin 1 Amine Research

Spectroscopic Techniques for Structural Elucidation of Novel Compounds and Reaction Intermediates

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular framework of 5-Nitroisoquinolin-1-amine. By interacting with electromagnetic radiation, different parts of the molecule reveal specific information about its connectivity, functional groups, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Structural and Tautomeric Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its structure by revealing the chemical environment of each proton and carbon atom. The electron-withdrawing nitro group (NO₂) and the electron-donating amine group (NH₂) exert significant influence on the chemical shifts of the aromatic protons and carbons of the isoquinoline (B145761) core, allowing for unambiguous assignment of each position.

A crucial aspect of 1-aminoisoquinoline (B73089) derivatives is their potential to exist in a tautomeric equilibrium between the amino form and the imino form. nih.govencyclopedia.pub This equilibrium is highly dependent on factors such as solvent polarity and temperature. NMR spectroscopy is the primary tool for investigating this phenomenon. nih.govencyclopedia.pubresearchgate.net The proton transfer between the exocyclic amine and the ring nitrogen can be slow on the NMR timescale, allowing for the observation of distinct signals for both the amino and imino tautomers if both are present in significant quantities. nih.gov The analysis of chemical shifts, particularly for the protons near the amine/imine group and the corresponding carbon signals, provides insight into the predominant tautomeric form under specific conditions. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Amino Tautomer) in DMSO-d₆ This table presents hypothetical yet scientifically reasonable data based on known substituent effects on the isoquinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~8.6 | d |

| H-4 | ~8.4 | d |

| NH₂ | ~8.0 (broad) | s |

| H-6 | ~8.7 | d |

| H-7 | ~7.9 | t |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₉H₇N₃O₂, by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). This technique definitively distinguishes the target compound from other potential isomers or impurities.

Furthermore, HRMS serves as a vital method for real-time reaction monitoring. In the synthesis of this compound, a researcher can analyze small aliquots of the reaction mixture over time. By tracking the disappearance of the signal corresponding to the starting material(s) and the appearance and increase in intensity of the signal for the product's exact mass, the reaction progress can be accurately followed, helping to optimize reaction conditions such as time, temperature, and reagent stoichiometry. mdpi.com

Table 2: Exact Mass Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Tracking

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The primary amine (NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching modes. The nitro (NO₂) group will exhibit strong, characteristic stretching vibrations, typically an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Additionally, the aromatic isoquinoline ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. IR spectroscopy can also be used to track reaction progress, for example, by monitoring the disappearance of a precursor's characteristic peak or the appearance of the product's nitro and amine peaks.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring (Bend) | 1580 - 1650 |

| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Aromatic Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 |

X-ray Crystallography for Precise Molecular Geometry and Conformation Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmissouri.eduuned.es An X-ray crystal structure of this compound would provide unequivocal information on bond lengths, bond angles, and torsional angles, revealing the exact geometry of the molecule. nih.govmdpi.com

This analysis would confirm the planarity of the isoquinoline ring system and determine the spatial orientation of the nitro and amine substituents relative to the ring. Of particular interest would be the planarity of the nitro group and the pyramidalization of the amino group. Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the amine's hydrogen atoms and the nitro group's oxygen atoms of an adjacent molecule, as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties and polymorphism of the compound.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, N-O, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., O-N-O in the nitro group). |

| Torsional Angles | Dihedral angles defining the conformation of substituents relative to the ring. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-π stacking. |

Computational Chemistry Approaches in Understanding this compound

Computational chemistry provides theoretical insights into molecular properties and behavior, complementing experimental data and guiding further research.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Mechanistic Insights

Density Functional Theory (DFT) has become a primary computational tool in chemistry for modeling the electronic structure of molecules. researchgate.netchemrxiv.org For this compound, DFT calculations can provide a deep understanding of its electronic properties and chemical reactivity. Current time information in Bangalore, IN.nih.gov

By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state geometry and calculate the distribution of electron density. This allows for the generation of a Molecular Electrostatic Potential (MEP) map, which visually identifies the electron-rich and electron-poor regions of the molecule. The MEP map would likely show negative potential around the electronegative oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack, and positive potential near the amine protons.

DFT is also used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com These calculations can predict the most likely sites for nucleophilic or electrophilic substitution. nih.gov Moreover, DFT is invaluable for exploring potential reaction mechanisms, allowing researchers to model transition states and calculate activation energies for proposed chemical transformations involving this compound. chemrxiv.org

Table 5: Applications of DFT in the Study of this compound

| DFT Application | Information Provided |

|---|---|

| Geometry Optimization | Predicts the lowest energy, most stable 3D structure. |

| Electronic Properties | Calculates HOMO/LUMO energies, dipole moment, and charge distribution. |

| Reactivity Indices | Predicts sites for electrophilic and nucleophilic attack via Fukui functions. |

| Spectra Simulation | Simulates IR and NMR spectra to aid in the interpretation of experimental data. |

| Mechanistic Studies | Maps reaction pathways and calculates activation barriers for chemical reactions. |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations have emerged as a powerful computational methodology in chemical and biological research, offering atomic-level insights into the dynamic nature of molecules and their interactions. In the context of this compound, a compound of interest in various research domains, MD simulations provide a virtual microscope to explore its conformational landscape and its binding dynamics with potential biological targets. This section delves into the application of MD simulations for these purposes, outlining the theoretical underpinnings, the typical workflow, and the nature of the data generated.

At its core, an MD simulation calculates the net force on each atom in a system and uses this to compute the atom's acceleration. By integrating Newton's equations of motion, the trajectory of each atom—its position and velocity—is tracked over time. This process generates a detailed movie of molecular motion, from which a wealth of thermodynamic and kinetic information can be extracted. The interactions between atoms are described by a set of empirical potential energy functions known as a force field.

Conformational Analysis of this compound

The biological activity of a small molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound, while possessing a relatively rigid isoquinoline core, has rotatable bonds associated with the amine and nitro functional groups. The orientation of these groups relative to the ring system can significantly influence the molecule's polarity, steric profile, and ability to form hydrogen bonds.

MD simulations in an explicit solvent environment, such as water, allow for a thorough exploration of the accessible conformations of this compound. By simulating the molecule over a sufficiently long timescale (typically nanoseconds to microseconds), researchers can observe the transitions between different low-energy conformational states.

A typical conformational analysis study using MD would involve the following key analyses:

Root Mean Square Deviation (RMSD): This parameter is used to measure the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD plot that plateaus around a low value suggests that the simulation has reached equilibrium and the molecule is conformationally stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis pinpoints the regions of the molecule that are the most mobile. For this compound, this would highlight the flexibility of the exocyclic amine and nitro groups compared to the more rigid isoquinoline scaffold.

Dihedral Angle Analysis: By tracking the dihedral angles of the rotatable bonds over the simulation time, a picture of the preferred orientations of the functional groups can be built. This data can be used to construct a Ramachandran-like plot for the small molecule, revealing the most populated conformational states.

The data generated from these simulations can be summarized to understand the molecule's intrinsic flexibility and preferred shapes in a solution, which is crucial for understanding its subsequent interactions.

Interaction Studies with Biological Targets

A primary application of MD simulations in drug discovery and molecular biology is to study how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein or nucleic acid. These simulations can elucidate the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of solvent molecules in mediating the interaction.

The process generally begins with a proposed binding pose, often obtained from molecular docking studies. This initial static structure is then subjected to MD simulation to observe its dynamic behavior.

Key insights from interaction studies include:

Binding Stability: The RMSD of both the ligand and the protein are monitored. A stable RMSD for the ligand within the binding pocket, along with a stable protein backbone RMSD, indicates a stable binding mode.

Key Intermolecular Interactions: The simulation trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and the protein's active site residues. The percentage of the simulation time that a particular interaction is maintained can be calculated, highlighting the most critical interactions for binding affinity.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity.

The detailed findings from such interaction studies are invaluable for rational drug design, allowing for the modification of the ligand structure to enhance binding potency and selectivity.

The following tables represent the type of data that would be generated from a hypothetical MD simulation study of this compound interacting with a putative protein kinase target.

Table 1: Key Conformational Dihedrals of this compound in Solution (Hypothetical Data)

| Dihedral Angle | Atoms Defining Dihedral | Predominant Angle (degrees) | Fluctuation Range (± degrees) |

| τ1 | O-N-C5-C4 | 10.5 | 15.0 |

| τ2 | O-N-C5-C6 | -170.2 | 14.5 |

| τ3 | C2-N1-C9-C8 | 5.3 | 20.1 |

| τ4 | H-N(amine)-C1-N(ring) | 175.8 | 10.2 |

Table 2: Analysis of Intermolecular Interactions between this compound and a Putative Kinase Target (Hypothetical Data from a 100 ns Simulation)

| Interaction Type | Ligand Group | Protein Residue | Occupancy (%) | Average Distance (Å) |

| Hydrogen Bond | Amino Group (Donor) | Asp145 (OD1) | 85.3 | 2.8 |

| Hydrogen Bond | Nitro Group (Acceptor) | Lys72 (NZ) | 62.1 | 3.1 |

| Pi-Pi Stacking | Isoquinoline Ring | Phe80 | 75.5 | 3.5 |

| Hydrophobic | Isoquinoline Ring | Val55 | 90.2 | 3.9 |

| Hydrophobic | Isoquinoline Ring | Leu132 | 88.6 | 4.0 |

Strategic Applications of 5 Nitroisoquinolin 1 Amine As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Chemical Synthesis of Complex Nitrogen Heterocycles

The inherent reactivity of the 5-nitroisoquinoline (B18046) core makes it an excellent starting point for the synthesis of more elaborate nitrogen-containing heterocyclic systems. A significant application is its use in direct nucleophilic substitution of hydrogen (SNH) reactions, which allows for the introduction of various functional groups onto the isoquinoline (B145761) ring without pre-functionalization, aligning with the principles of atom and step economy. nih.gov

Research has demonstrated that 5-nitroisoquinoline can undergo SNH amidation to produce both nitro- and nitroso-derivatives of amides and ureas. nih.govmdpi.com The reaction pathway and the final products are highly dependent on the reaction conditions and the nature of the nucleophile.

The proposed mechanism for these transformations involves the addition of the nucleophile to the positions that are ortho and para to the electron-withdrawing nitro group. mdpi.com The resulting para-adduct undergoes oxidative aromatization to yield the 5-nitroisoquinolin-8-yl derivative. In contrast, the ortho-adduct can aromatize through the elimination of a water molecule, leading to the formation of a 5-nitrosoisoquinoline-6-yl derivative. mdpi.com

Table 1: Synthesis of Amide Derivatives from 5-Nitroisoquinoline via SNH Amidation mdpi.com

| Entry | Amide Source | Product(s) | Total Yield |

| 1 | 4-Methylbenzamide (B193301) | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-Methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide | 45% |

| 2 | Benzamide | N-(5-nitroisoquinolin-8-yl)benzamide and N-(5-nitrosoisoquinoline-6-yl)benzamide | - |

| 3 | 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide and 4-Methoxy-N-(5-nitrosoisoquinoline-6-yl)benzamide | - |

| 4 | 4-Nitrobenzamide | N-(5-nitroisoquinolin-8-yl)-4-nitrobenzamide | - |

| 5 | 3-Nitrobenzamide | N-(5-nitroisoquinolin-8-yl)-3-nitrobenzamide | - |

| 6 | 2-Nitrobenzamide | N-(5-nitroisoquinolin-8-yl)-2-nitrobenzamide | - |

Note: Specific yields for entries 2-6 were not detailed in the provided source but the formation of products was confirmed.

Similarly, reactions with ureas show interesting regioselectivity. Under anhydrous conditions, urea (B33335) and monosubstituted ureas react to form 5-nitrosoisoquinoline-6-amine exclusively. mdpi.com However, with 1,1-dialkylureas, the reaction can be directed to form either 6-dialkylcarbamoylamino-5-nitrosoisoquinolines (anhydrous conditions) or 8-dialkylcarbamoylamino-5-nitroisoquinolines (in the presence of water). mdpi.com This tunable reactivity makes 5-nitroisoquinoline a valuable precursor for generating a variety of complex heterocyclic structures. nih.govmdpi.com

Role in Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. tuni.fi The isoquinoline nucleus, particularly when substituted with an amino group, is an excellent substrate for such transformations. The amino group can act as a directing group, facilitating chelation-assisted C-H bond activation and enabling regioselective functionalization. nih.govnih.gov

While specific studies focusing exclusively on 5-Nitroisoquinolin-1-amine in cross-coupling reactions are not extensively detailed in the provided literature, the principles of transition metal catalysis on related structures are well-established. For instance, nickel(0) catalysts have been shown to effectively facilitate C-C bond formation between N-acyliminium precursors derived from isoquinolines and various aryl boronic acids. rsc.org This type of reaction proceeds under mild conditions and demonstrates tolerance to a range of functional groups. rsc.org

The presence of both the amino group and the nitro group on the this compound scaffold suggests a rich potential for various cross-coupling reactions:

Suzuki-Miyaura Coupling: The amino group could be transformed into a halide or triflate, creating a handle for palladium-catalyzed coupling with boronic acids to form C-C bonds.

Buchwald-Hartwig Amination: The amino group itself can participate in palladium-catalyzed reactions with aryl halides to form more complex diarylamines.

Heck Reaction: The isoquinoline core can be coupled with alkenes.

Sonogashira Coupling: A halogenated derivative of this compound could be coupled with terminal alkynes using palladium and copper catalysts. tuni.fi

The electronic nature of the nitro group, being strongly electron-withdrawing, would significantly influence the reactivity of the isoquinoline ring, potentially affecting the efficiency and regioselectivity of these catalytic processes. The development of specific catalytic systems tailored for this substrate is a promising area for future research.

Development of Novel Synthetic Pathways for Diversified Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. umb.edu this compound is an ideal scaffold for generating such libraries due to its multiple points for diversification.

The SNH reactions discussed previously are a prime example of how diversified libraries can be generated from this precursor. nih.govmdpi.com By reacting 5-nitroisoquinoline with a collection of different amides or ureas, a library of corresponding substituted nitro- and nitroso-isoquinolines can be efficiently synthesized.

Table 2: Diversification of the 5-Nitroisoquinoline Scaffold with Ureas mdpi.com

| Urea Reactant | Reaction Condition | Product Type |

| Urea | Anhydrous DMSO | 5-Nitrosoisoquinoline-6-amine |

| Monosubstituted Ureas | Anhydrous DMSO | 5-Nitrosoisoquinoline-6-amine |

| 1,1-Dimethylurea | Anhydrous DMSO | 1,1-Dimethyl-3-(5-nitrosoisoquinolin-6-yl)urea |

| 1,1-Dialkylureas | Aqueous DMSO | 8-Dialkylcarbamoylamino-5-nitroisoquinolines |

Further diversification can be achieved through subsequent reactions. For example, the nitro group of the resulting products can be reduced to an amino group, which can then be subjected to a wide range of transformations, such as acylation, sulfonylation, or diazotization followed by substitution. This multi-step diversification strategy allows for the creation of a vast chemical space originating from a single, versatile starting material. The shift in combinatorial chemistry from quantity to quality and diversity makes scaffolds like this compound particularly valuable. umb.edu

Intermediacy in the Chemical Synthesis of Functional Materials

Nitrogen-containing heterocycles are crucial components in the design of functional materials, finding applications as dyes, non-linear optical materials, and organic electronics. mdpi.com The combination of an electron-rich amino group and an electron-poor nitro group on an extended aromatic system, as seen in this compound, creates a "push-pull" electronic structure. This type of arrangement is known to give rise to interesting photophysical properties, including large second-order nonlinear optical responses and fluorescence.

While direct applications of this compound in materials science are an emerging area, its structure is analogous to many known functional dyes and materials. Its utility as an intermediate is clear:

Synthesis of Azo Dyes: The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce intensely colored azo dyes. The nitro group would act as a strong auxochrome, modulating the color and properties of the resulting dye.

Precursor to Luminescent Materials: The nitro group can be reduced to an amine, yielding a 1,5-diaminoisoquinoline derivative. This compound could then be used as a building block for polymers or other extended conjugated systems with potential applications in organic light-emitting diodes (OLEDs).

Building Block for Conductive Polymers: The amino group provides a site for polymerization. Polymers incorporating the isoquinoline unit could exhibit interesting electronic and charge-transport properties.

The synthesis of functional materials often relies on the precise arrangement of electron-donating and electron-withdrawing groups to tune the electronic energy levels and optical properties of the final product. This compound provides a pre-functionalized, rigid heterocyclic core, making it a strategic intermediate for the rational design and synthesis of novel functional organic materials.

Q & A

Q. What are the established synthetic routes for 5-Nitroisoquinolin-1-amine, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nitration of isoquinoline derivatives followed by reduction. For example, nitration of isoquinoline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields 5-nitroisoquinoline, which is then reduced to the amine using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite . To ensure reproducibility, document reaction parameters (temperature, solvent purity, stoichiometry) and validate intermediates via NMR or HPLC. Follow guidelines for experimental reporting, such as those outlined in the Beilstein Journal of Organic Chemistry, which emphasize detailed procedural descriptions and cross-referencing to supplementary data .

Q. How can the purity and identity of this compound be rigorously characterized?

- Methodological Answer : Use orthogonal analytical techniques:

- Structural confirmation : ¹H/¹³C NMR to verify substituent positions and amine proton integration.

- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS to quantify impurities.

- Elemental analysis : Confirm molecular formula (C₉H₇N₃O₂) via combustion analysis or high-resolution mass spectrometry.

For novel compounds, provide full spectral data and compare with literature values for known analogs (e.g., 5-Chloroisoquinolin-8-amine) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitor fractions via TLC and characterize isolated products using melting point analysis (compare with literature ranges, e.g., mp 106–110°C for 5-nitroisoquinoline derivatives) .

Advanced Research Questions

Q. How can researchers assess and mitigate the risk of nitrosamine formation in this compound during storage or synthesis?

- Methodological Answer : Nitrosamine formation requires secondary/tertiary amines and nitrosating agents (e.g., nitrites). Conduct a risk assessment using questionnaires aligned with EMA and APIC guidelines, focusing on raw material sourcing, process water quality (nitrite content), and equipment cross-contamination . Analytical monitoring via GC-MS or LC-MS/MS with a detection limit ≤ 0.03 ppm is critical for compliance .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Use standardized protocols (e.g., NIH/EPA toxicity screening panels) and orthogonal assays (e.g., enzymatic inhibition + cell viability). For example, compare anti-microbial activity against E. coli and S. aureus using broth microdilution (CLSI guidelines) and disk diffusion methods . Triangulate data with computational modeling (docking studies targeting isoquinoline-binding enzymes) .

Q. How can researchers optimize reaction yields for this compound derivatives under continuous-flow conditions?

- Methodological Answer : Implement photochemical or catalytic flow reactors to enhance efficiency. For example, adapt the continuous-flow protocol used for N-(4-Chlorophenyl)isoquinolin-1-amine synthesis, where DABCO and 3DPAFIPN photocatalysts improved heteroarylation yields . Monitor residence time, pressure, and temperature in real-time using in-line FTIR or UV-vis spectroscopy.

Q. What are the key considerations for designing toxicity studies of this compound in preclinical models?

- Methodological Answer : Prioritize organ-specific toxicity screening (e.g., hepatotoxicity via ALT/AST assays) and genotoxicity (Ames test). Note that limited toxicological data exist for isoquinoline amines, so baseline studies should include acute toxicity (OECD 423) and repeat-dose testing (28-day oral exposure in rodents) . Cross-reference structural analogs (e.g., 5-Chloroquinolin-8-amine) with established safety profiles .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Expose the compound to pH 1–3 buffers (37°C, 72 hours) and quantify degradation via HPLC.

- Compare with structurally similar compounds (e.g., 5-Iodoisoquinolin-6-amine) to identify substituent effects on stability .

- Use LC-MS to characterize degradation products (e.g., nitro group reduction or ring-opening).

Methodological Best Practices

- Experimental Design : Follow the Beilstein Journal’s guidelines for documenting synthetic procedures, including raw data (yields, spectral peaks) in supplementary materials .

- Risk Mitigation : Adopt APIC’s nitrosamine risk-assessment framework for amine-containing compounds .

- Data Validation : Use PubChem and EPA DSSTox databases to cross-validate physicochemical properties and toxicity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products